molecular formula C10H15NO5S B8313412 Pyrrolidin-2,5-dione-1-yl 6-oxo-3-thiaoctate

Pyrrolidin-2,5-dione-1-yl 6-oxo-3-thiaoctate

Cat. No.: B8313412
M. Wt: 261.30 g/mol
InChI Key: IBURVJBDUYLEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-2,5-dione-1-yl 6-oxo-3-thiaoctate is a useful research compound. Its molecular formula is C10H15NO5S and its molecular weight is 261.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO5S

Molecular Weight

261.30 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-ethoxyethylsulfanyl)acetate

InChI

InChI=1S/C10H15NO5S/c1-2-15-5-6-17-7-10(14)16-11-8(12)3-4-9(11)13/h2-7H2,1H3

InChI Key

IBURVJBDUYLEIC-UHFFFAOYSA-N

Canonical SMILES

CCOCCSCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The S-(1-ethoxyethyl)mercaptoacetic acid (5.76 g, 35.1 mmol) is combined with N-hydroxysuccinimide (4.85 g, 42.1 mmol) in 100 mL of anhydrous THF. To this is added a solution of 1,3-dicyclohexylcarbodiimide (8.70 g, 42.1 mmol) in 65 mL of anhydrous THF. The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete formation of the succinimidyl ester. The mixture is then filtered, and the filtrate is concentrated in vacuo to a viscous residue. The residue is dissolved in ethyl acetate, washed with water, brine, and dried (MgSO4). Removal of the solvent leaves the crude succinimidyl ester as an oil, which is further purified by flash chromatography on silica gel, using ethyl acetate:hexanes as the column eluant, to give 5.1 g of S-1-ethoxyethylmercaptoacetic acid succinimidyl ester 8 as a colorless oil.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The S-(1-ethoxyethyl)mercaptoacetic acid (5.76 g, 35.1 mmol) is combined with N-hydroxysuccinimide (4.85 g, 42.1 mmol) in 100 mL of anhydrous THF. To this is added a solution of 1,3-dicycloherylcarbodiimide (8.70 g, 42.1 mmol) in 65 mL of anhydrous THF. The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete formation of the succinimidyl ester. The mixture is then filtered, and the filtrate is concentrated in vacuo to a viscous residue. The residue is dissolved in ethyl acetate, washed with water, brine, and dried (MgSO4). Removal of the solvent leaves the crude succinimidyl ester as an oil, which is further purified by flash chromatography on silica gel, using ethyl acetate:hexanes as the column eluant, to give 5.1 g of S-1-ethoxyethylmercaptoacetic acid succinimidyl ester 8 as a colorless oil.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,3-dicycloherylcarbodiimide
Quantity
8.7 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

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